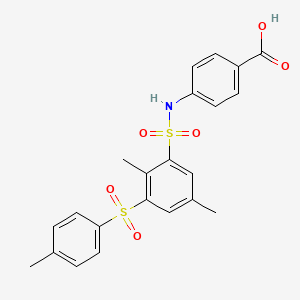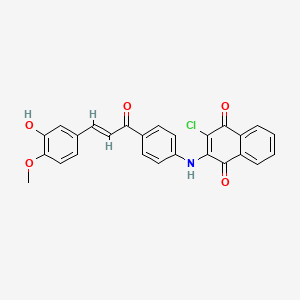
(R)-Tco4-peg2-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tco4-peg2-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is part of a class of molecules that are often used in bioconjugation and drug delivery systems. The presence of the polyethylene glycol (PEG) chain in its structure enhances its solubility and biocompatibility, making it a valuable tool in biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tco4-peg2-NH2 typically involves multiple steps, starting with the preparation of the core structure, followed by the attachment of the PEG chain and the amine group. Common synthetic routes include:
Step 1 Preparation of the Core Structure: - This involves the synthesis of the ®-Tco4 core through a series of organic reactions, such as cycloaddition and reduction.
Step 2 PEGylation: - The PEG chain is attached to the core structure using coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Step 3 Introduction of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of ®-Tco4-peg2-NH2 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
®-Tco4-peg2-NH2 undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: - Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: - Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
®-Tco4-peg2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the labeling and tracking of biomolecules in cellular studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of ®-Tco4-peg2-NH2 involves its interaction with specific molecular targets and pathways. The PEG chain enhances its solubility and allows it to interact with biological membranes more effectively. The amine group can form covalent bonds with target molecules, facilitating its use in bioconjugation and drug delivery.
類似化合物との比較
Similar Compounds
®-Tco4-peg2-OH: Similar structure but with a hydroxyl group instead of an amine group.
®-Tco4-peg2-COOH: Contains a carboxyl group instead of an amine group.
®-Tco4-peg2-SH: Features a thiol group in place of the amine group.
Uniqueness
®-Tco4-peg2-NH2 is unique due to its amine group, which allows for specific bioconjugation reactions that are not possible with the hydroxyl, carboxyl, or thiol analogs. This makes it particularly valuable in applications requiring covalent attachment to biomolecules.
特性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC名 |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+/t14-/m0/s1 |
InChIキー |
XCPPYCGUCZZMQS-YUKKFKLSSA-N |
異性体SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCN |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






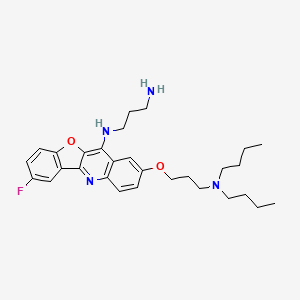
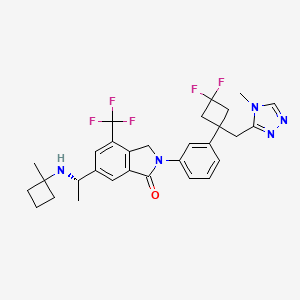


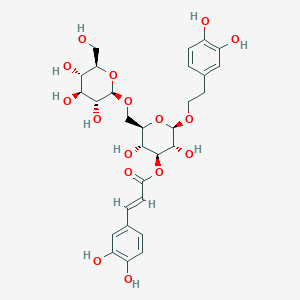
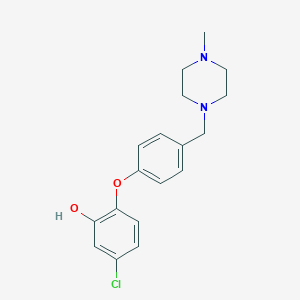
![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

